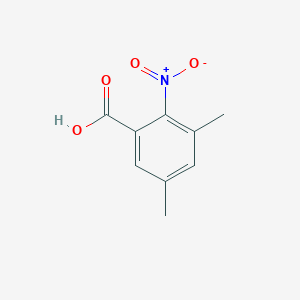

3,5-Dimethyl-2-nitrobenzoic acid

Description

BenchChem offers high-quality 3,5-Dimethyl-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFCXXRETYVGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 3,5-Dimethyl-2-nitrobenzoic Acid

Foreword: Strategic Insights into the Nitration of Substituted Aromatics

The synthesis of 3,5-dimethyl-2-nitrobenzoic acid from 3,5-dimethylbenzoic acid is a classic example of electrophilic aromatic substitution, a cornerstone of modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing not just a procedural walkthrough, but a deep dive into the mechanistic underpinnings and practical considerations that ensure a successful and safe synthesis. As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and real-world application, offering insights that are born from experience in the field. We will explore the "why" behind every "how," ensuring a comprehensive understanding that empowers you to not only replicate this synthesis but also to troubleshoot and adapt it as needed.

The Chemistry of Nitration: A Mechanistic Overview

The nitration of an aromatic ring is a well-established electrophilic aromatic substitution (EAS) reaction. The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is subsequently attacked by the electron-rich π-system of the aromatic ring.

Generation of the Electrophile: The Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The Electrophilic Attack and Formation of the Sigma Complex

Once formed, the nitronium ion is attacked by the nucleophilic benzene ring of 3,5-dimethylbenzoic acid. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. The formation of this intermediate is the rate-determining step of the reaction.

Regioselectivity: The Decisive Role of Substituents

The position of the incoming nitro group on the 3,5-dimethylbenzoic acid ring is not random; it is dictated by the directing effects of the existing substituents: the two methyl groups and the carboxylic acid group.

-

Methyl Groups (-CH₃): These are activating, ortho, para-directing groups. They donate electron density to the ring through an inductive effect, stabilizing the positive charge of the sigma complex when the attack occurs at the ortho or para positions.

-

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making electrophilic substitution more difficult. It directs incoming electrophiles to the meta position to avoid placing the positive charge of the sigma complex on the carbon atom bearing the electron-withdrawing group.

In the case of 3,5-dimethylbenzoic acid, these directing effects are in concert to favor substitution at the 2- and 6-positions, which are equivalent. These positions are ortho to a methyl group and meta to the carboxylic acid group, thus satisfying the electronic preferences of both types of substituents. The 4-position, while para to one methyl group, is ortho to the other methyl group and, importantly, ortho to the deactivating carboxylic acid group, which is electronically disfavored. Therefore, the primary product of this reaction is 3,5-dimethyl-2-nitrobenzoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative method for the synthesis of 3,5-dimethyl-2-nitrobenzoic acid. As with any chemical synthesis, it is crucial to perform a thorough risk assessment before commencing any laboratory work.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 3,5-Dimethylbenzoic Acid | Starting Material |

| Concentrated Sulfuric Acid (98%) | Catalyst and Solvent |

| Concentrated Nitric Acid (70%) | Nitrating Agent |

| Ice | Quenching the reaction |

| Deionized Water | Washing the product |

| Ethanol | Recrystallization Solvent |

| Round-bottom flask | Reaction Vessel |

| Magnetic stirrer and stir bar | Agitation |

| Dropping funnel | Controlled addition of nitrating mixture |

| Ice-salt bath | Temperature Control |

| Thermometer | Monitoring reaction temperature |

| Büchner funnel and flask | Filtration |

| Standard laboratory glassware |

Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated nitric acid to a larger volume of concentrated sulfuric acid while cooling the mixture in an ice-salt bath. A typical ratio is a 1:2 to 1:3 molar excess of nitric acid relative to the 3,5-dimethylbenzoic acid. Crucial Insight: Preparing the nitrating mixture beforehand and cooling it ensures that the highly exothermic process of mixing the acids is controlled before it is introduced to the reaction.

-

Dissolution of the Starting Material: In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the 3,5-dimethylbenzoic acid in concentrated sulfuric acid. This should be done while cooling the flask in an ice-salt bath to maintain a temperature between 0-5°C.[1]

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid using a dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 0-5°C.[1] Expert Tip: Maintaining a low temperature is critical to prevent the formation of dinitrated byproducts and other side reactions.[1]

-

Reaction Monitoring: After the addition of the nitrating mixture is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 3,5-dimethyl-2-nitrobenzoic acid will precipitate as a solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals. Collect the purified crystals by vacuum filtration.

Safety and Handling: A Self-Validating System of Protocols

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction. A robust safety protocol is non-negotiable.

| Hazard | Mitigation Measures |

| Corrosive Acids | Always handle concentrated nitric and sulfuric acids in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves. |

| Exothermic Reaction | Strict temperature control is paramount. Use an ice-salt bath to maintain the recommended temperature range. Add the nitrating mixture slowly and monitor the temperature continuously. Be prepared for a rapid cooling response in case of a temperature excursion. |

| Runaway Reaction | Inadequate cooling or too rapid addition of the nitrating agent can lead to a dangerous thermal runaway, characterized by a rapid increase in temperature and the evolution of toxic nitrogen dioxide gas.[1] In such an event, immediately cease the addition of the nitrating agent and apply maximum cooling. |

| Waste Disposal | Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with local environmental regulations. |

Characterization and Quality Control

The identity and purity of the synthesized 3,5-dimethyl-2-nitrobenzoic acid should be confirmed through standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: To confirm the substitution pattern and the presence of all expected protons.

-

¹³C NMR: To confirm the number and types of carbon atoms.

-

IR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or consider a slight increase in the molar excess of the nitrating agent. |

| Loss of product during work-up or recrystallization. | Ensure the product is fully precipitated before filtration. Use a minimal amount of hot solvent for recrystallization. | |

| Formation of Byproducts | Reaction temperature was too high. | Ensure strict adherence to the 0-5°C temperature range.[1] |

| Dinitration. | Use a controlled amount of the nitrating agent. | |

| Product is an oil or does not solidify | Impurities are present. | Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization. |

| The product may have a low melting point if impure. | Ensure thorough washing to remove residual acids. |

Conclusion

The synthesis of 3,5-dimethyl-2-nitrobenzoic acid is a prime example of how a deep understanding of reaction mechanisms and careful control of experimental parameters can lead to the successful and regioselective synthesis of a valuable chemical intermediate. By adhering to the principles of scientific integrity, maintaining rigorous safety standards, and applying the field-proven insights provided in this guide, researchers can confidently approach this synthesis and adapt it for their specific needs in the pursuit of scientific discovery and drug development.

References

Sources

In-Depth Technical Guide: Regioselective Nitration of 3,5-Dimethylbenzoic Acid to Yield the 2-Nitro Isomer

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the regioselective nitration of 3,5-dimethylbenzoic acid to synthesize its 2-nitro isomer. The content herein is structured to deliver not just procedural steps, but also the underlying scientific principles governing the reaction's selectivity and success.

Introduction: Significance and Application

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group, which serves as a precursor for a multitude of functional groups, most notably amines. 3,5-Dimethyl-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the direct nitration of 3,5-dimethylbenzoic acid presents an interesting case of regioselectivity, governed by the combined electronic effects of the substituents on the aromatic ring. Understanding and controlling this selectivity is paramount for efficient and high-yield synthesis.

The Science of Selectivity: Mechanistic Insights

The nitration of 3,5-dimethylbenzoic acid is an electrophilic aromatic substitution (EAS) reaction. The key to achieving the desired 2-nitro isomer lies in understanding the directing effects of the substituents already present on the benzene ring: two methyl groups (-CH₃) and a carboxylic acid group (-COOH).

-

Methyl Groups (-CH₃): These are electron-donating groups (EDGs) through an inductive effect.[1] They activate the ring towards electrophilic attack and are ortho, para-directors.[2][3] This means they increase the electron density at the positions ortho and para to themselves, making these sites more attractive to an incoming electrophile.

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) due to both inductive and resonance effects.[1][4] It deactivates the ring towards electrophilic attack and is a meta-director.[2][4]

In the case of 3,5-dimethylbenzoic acid, the positions open for substitution are 2, 4, and 6.

-

Position 2 (and 6): This position is ortho to a methyl group and meta to the carboxylic acid group.

-

Position 4: This position is para to the carboxylic acid group and ortho to both methyl groups.

The directing effects are synergistic in favor of substitution at the 2- and 6-positions. The activating, ortho-directing influence of the methyl group at position 3 directs the incoming electrophile to position 2. Simultaneously, the deactivating, meta-directing carboxylic acid group also directs the electrophile to position 2. The strong activation from the two methyl groups outweighs the deactivation by the carboxylic acid group, allowing the reaction to proceed. Substitution at the 4-position is disfavored as it is para to the deactivating carboxylic acid group.

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[5][6] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[5]

Reaction Mechanism

The mechanism proceeds through the classical steps of electrophilic aromatic substitution:

-

Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylbenzoic acid attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the 2-position.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-nitro-3,5-dimethylbenzoic acid.[5]

.dot

Caption: Electrophilic Aromatic Substitution Mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the nitration of 3,5-dimethylbenzoic acid.

Materials and Reagents

| Reagent/Material | Formula | Purity/Concentration |

| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | ≥98% |

| Concentrated Sulfuric Acid | H₂SO₄ | 95-98% |

| Concentrated Nitric Acid | HNO₃ | 68-70% |

| Deionized Water | H₂O | - |

| Ice | H₂O | - |

| Ethanol | C₂H₅OH | For recrystallization |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure

A. Preparation of the Nitrating Mixture

-

In a clean, dry beaker, carefully add a measured volume of concentrated nitric acid.

-

Cool the nitric acid in an ice bath.

-

Slowly and cautiously, with continuous stirring, add an equal volume of concentrated sulfuric acid to the nitric acid.[7] Caution: This mixing process is highly exothermic and should be performed slowly and in an ice bath to control the temperature.[8]

B. Nitration Reaction

-

In a separate flask, dissolve a pre-weighed amount of 3,5-dimethylbenzoic acid in a sufficient volume of concentrated sulfuric acid.

-

Cool this flask in an ice bath to a temperature between 0 and 5 °C.[7]

-

While vigorously stirring the solution of 3,5-dimethylbenzoic acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel. Maintain the reaction temperature below 10 °C to prevent the formation of unwanted byproducts and multiple nitrations.[9]

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes.[5]

C. Work-up and Isolation

-

Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.[7][10] The crude 2-nitro-3,5-dimethylbenzoic acid will precipitate as a solid.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[11]

-

Wash the crude product with several portions of cold deionized water to remove any residual acid.[7][11]

D. Purification

-

The crude product can be purified by recrystallization. A common solvent for this is a mixture of ethanol and water.[7]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified product in a desiccator or a low-temperature oven.

.dot

Caption: Experimental Workflow for Synthesis.

Product Characterization

The identity and purity of the synthesized 2-nitro-3,5-dimethylbenzoic acid should be confirmed using standard analytical techniques:

-

Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the substitution pattern. Key signals to look for include the two aromatic protons, the two methyl groups, and the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the nine unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid O-H stretch (a broad peak around 3000 cm⁻¹), and the carbonyl C=O stretch (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product (195.17 g/mol ).[12]

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

-

Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[13][14] They can cause severe burns upon contact with skin or eyes.[13][14] Always handle these acids in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[13][14]

-

Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion or fire.[8][15] The use of an ice bath and slow, controlled addition of reagents is crucial.

-

Toxic Fumes: The reaction can produce toxic fumes, including nitrogen oxides.[16] All procedures should be performed in a certified chemical fume hood.

-

Waste Disposal: Acidic waste should be neutralized before disposal according to institutional and local regulations.

Conclusion

The regioselective nitration of 3,5-dimethylbenzoic acid to yield the 2-nitro isomer is a practical and illustrative example of electrophilic aromatic substitution where the directing effects of multiple substituents are harnessed to achieve a desired outcome. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can efficiently synthesize this valuable chemical intermediate. The importance of rigorous safety measures cannot be overstated due to the hazardous nature of the reagents and the reaction itself.

References

- Nitration reaction safety - YouTube. (2024, June 7).

- Notes on Environmental Concerns of Nitration - Unacademy.

- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.

- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013, November 22).

- Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem.

- Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry - Aakash Institute.

- Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15).

- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides | Journal of Chemical Education - ACS Publications. (2008, November 1).

- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (2017, July 15).

- Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid - Benchchem.

- Nitration Reactions | Continuous Flow Processing - Vapourtec.

- A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate.

- Directing Effects - A Level Chemistry Revision Notes - Save My Exams.

- m-NITROBENZOIC ACID - Organic Syntheses Procedure.

- Electrophilic aromatic directing groups - Wikipedia.

- Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.

- US1770393A - Purification of benzoic acid and its derivatives - Google Patents.

- Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid - Benchchem.

- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4).

- CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID - Scribd.

- 3,5-Dimethyl-2-nitrobenzoic acid | 52095-18-8 - Sigma-Aldrich.

- CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents.

- JPH05132450A - Production of 2-nitro-3-methylbenzoic acid - Google Patents.

- 3,5-Dimethyl-2-nitrobenzoic acid (CAS 52095-18-8) - Fluorochem.

- The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development - Benchchem.

- 2,5-Dimethyl-3-nitrobenzoic acid | C9H9NO4 | CID 257257 - PubChem - NIH.

- Benzoic acid, 2-((3,5-dimethylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide.

- Preparation of 3,5-dimethylbenzoic acid.

- Nitration of Substituted Aromatic Rings and Rate Analysis.

- CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid - CymitQuimica.

- nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown.

- Aromatic 3a. Nitration of methylbenzoate - YouTube. (2016, January 30).

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. savemyexams.com [savemyexams.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vapourtec.com [vapourtec.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,5-Dimethyl-3-nitrobenzoic acid | C9H9NO4 | CID 257257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. fiveable.me [fiveable.me]

- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 16. Notes on Environmental Concerns of Nitration [unacademy.com]

Solubility of 3,5-Dimethyl-2-nitrobenzoic Acid in Common Organic Solvents: A Technical Guide for Researchers

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences bioavailability, process development, and formulation design. This technical guide provides an in-depth exploration of the solubility characteristics of 3,5-Dimethyl-2-nitrobenzoic acid (DMNA), a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. In the absence of extensive published quantitative solubility data for DMNA, this document focuses on the underlying principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and uses solubility data from structurally similar analogs to establish predictive insights. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this compound.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a compound's potential success. Poor solubility can lead to a cascade of challenges, including unreliable results in biological screening, difficulties in formulation, and ultimately, poor bioavailability that can terminate the development of an otherwise promising therapeutic candidate. 3,5-Dimethyl-2-nitrobenzoic acid (CAS 52095-18-8) is a compound whose structural features—a carboxylic acid, a nitro group, and two methyl groups on an aromatic ring—present a unique and informative case study in solubility. Understanding how these functional groups interact with various solvents is paramount for its effective use in synthesis, purification, and potential formulation.

This guide provides the theoretical framework and practical tools necessary to approach the solubility of DMNA with scientific rigor. We will first dissect the molecule's physicochemical properties to predict its behavior, then present a gold-standard experimental method for precise measurement, and finally, discuss the interpretation of the resulting data.

Physicochemical Characterization of 3,5-Dimethyl-2-nitrobenzoic Acid

A molecule's structure is the primary determinant of its solubility. The interplay of its functional groups dictates polarity, acidity, and the capacity for intermolecular interactions such as hydrogen bonding.

| Property | Value / Inferred Characteristic | Source / Rationale |

| CAS Number | 52095-18-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| pKa (Acidity) | Inferred: ~3.5 - 4.2 | The pKa of benzoic acid is ~4.2[3]. The electron-withdrawing nitro group significantly increases acidity (e.g., 3-nitrobenzoic acid pKa is 3.47)[4][5][6]. The two electron-donating methyl groups slightly decrease acidity (3,5-dimethylbenzoic acid pKa is 4.32)[7]. The net effect for DMNA is a predicted increase in acidity compared to benzoic acid. |

| Polarity & logP | Moderately Polar; Inferred logP < 2.2 | The carboxylic acid and nitro groups are highly polar. The aromatic ring and methyl groups are nonpolar. The XLogP3 for the non-nitrated analog, 3,5-dimethylbenzoic acid, is 2.2[8]. The addition of a polar nitro group is expected to lower the logP, indicating increased relative water solubility compared to its analog. |

The key to understanding DMNA's solubility lies in the balance of these features:

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). Its acidity allows for significant solubility increases in basic solvents through salt formation.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor but not a donor. Its presence increases the overall polarity of the molecule and the acidity of the carboxylic acid[3].

-

Dimethylated Benzene Ring: The aromatic ring itself is nonpolar and capable of π-π stacking interactions. The two methyl (-CH₃) groups are nonpolar and increase the lipophilicity (fat-solubility) of the molecule.

This structural combination suggests that DMNA will exhibit moderate solubility in polar solvents, particularly those that can engage in hydrogen bonding, and lower solubility in nonpolar hydrocarbon solvents.

Theoretical Framework: Intermolecular Forces and "Like Dissolves Like"

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process can be conceptually broken down into three steps:

-

Solute-Solute Interaction (ΔH₁): Energy is required to overcome the intermolecular forces holding the DMNA molecules together in the crystal lattice. This is an endothermic process.

-

Solvent-Solvent Interaction (ΔH₂): Energy is required to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process.

-

Solute-Solvent Interaction (ΔH₃): Energy is released when the DMNA molecule forms new interactions with the solvent molecules. This is an exothermic process.

Solubility is favored when the energy released in Step 3 is comparable to or greater than the energy required for Steps 1 and 2. This principle is often simplified to the adage, "like dissolves like." Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For DMNA, we can predict a solubility hierarchy based on solvent properties.

Caption: Thermodynamic cycle of dissolution for a solid solute in a liquid solvent.

-

High Solubility Expected: In polar protic solvents like methanol and ethanol . These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar carboxylic acid and nitro groups.

-

Moderate Solubility Expected: In polar aprotic solvents like acetone , ethyl acetate , and acetonitrile . These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton.

-

Low Solubility Expected: In nonpolar solvents like toluene , hexane , and cyclohexane . These solvents primarily interact through weak van der Waals forces and cannot effectively solvate the polar functional groups of DMNA.

Comparative data for structurally related compounds supports these predictions. For example, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid consistently show their highest solubilities in polar solvents like methanol and ethanol, and their lowest in water and toluene[9].

| Compound | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Toluene | Water |

| 3-Nitrobenzoic Acid | High | High | Moderate | Moderate | Low | Very Low |

| 3,5-Dinitrobenzoic Acid | High | High | Moderate | Moderate | Low | Very Low |

| Table based on solubility trends reported in Zhang et al.[9] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive way to determine solubility is through experimentation. The equilibrium or thermodynamic shake-flask method is the gold-standard for generating reliable solubility data[10]. It is a self-validating system because it ensures the solution has reached equilibrium with the solid phase.

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified analytically.

Materials and Equipment

-

3,5-Dimethyl-2-nitrobenzoic acid (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials or flasks with PTFE-lined screw caps

-

Orbital shaker with temperature control (or water bath shaker)

-

Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: 3,5-Dimethyl-2-nitrobenzoic acid is harmful if swallowed, inhaled, or in contact with skin[1][2]. Handle the solid powder in a well-ventilated area or a fume hood to avoid dust inhalation.

-

Solvents: Handle all organic solvents in a fume hood. Be aware of the specific flammability and toxicity risks associated with each solvent.

Step-by-Step Methodology

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Part A: Sample Preparation and Equilibration

-

Dispensing: To a series of glass vials, add a known volume or mass of each test solvent (e.g., 5.0 mL).

-

Solute Addition: Add an excess amount of solid 3,5-Dimethyl-2-nitrobenzoic acid to each vial. "Excess" means enough solid remains undissolved at the end of the experiment to be clearly visible. This ensures saturation. A starting point is ~50-100 mg for a 5 mL volume.

-

Sealing: Tightly seal the vials with PTFE-lined caps to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitate at a moderate speed (e.g., 150-200 rpm).

-

Causality Insight: Continuous agitation ensures intimate contact between the solid and solvent, facilitating the dissolution process. A long equilibration time (24-72 hours) is crucial to ensure the system reaches true thermodynamic equilibrium, as dissolution can be slow[6]. Temperature control is critical as solubility is highly temperature-dependent.

-

Part B: Phase Separation and Sample Analysis

-

Settling: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to let the excess solid settle.

-

Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops. Filter the required volume of the saturated solution into a clean, dry vial.

-

Causality Insight: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will lead to an overestimation of solubility, as these particles could dissolve during the subsequent dilution and analysis steps.

-

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the analytical method. For example, pipette 100 µL of the filtrate into a 10 mL volumetric flask and dilute to the mark (a 1:100 dilution).

-

Quantification (UV-Vis Spectrophotometry): a. Create a Calibration Curve: Prepare a series of standard solutions of DMNA of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot Absorbance vs. Concentration to generate a calibration curve and determine the linear regression equation (y = mx + c). b. Measure Sample: Measure the absorbance of the diluted sample solution at the same λ_max.

-

Calculation: Use the calibration curve's equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of DMNA in that solvent at the specified temperature.

Conclusion

While published quantitative data for the solubility of 3,5-Dimethyl-2-nitrobenzoic acid is scarce, a robust understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. The molecule's polarity, driven by the carboxylic acid and nitro groups, suggests favorable solubility in polar protic and aprotic solvents, a prediction supported by data from structural analogs. For researchers requiring precise quantitative data, the shake-flask method detailed in this guide provides a reliable and scientifically sound protocol. By combining theoretical prediction with rigorous experimental validation, scientists and drug developers can effectively manage and leverage the solubility characteristics of this compound for successful research and development outcomes.

References

- BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Retrieved from BenchChem website. [Link not available]

- Zhang, C., Wang, Y., Zhang, C., & Sun, B. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10356, 3,5-Dimethylbenzoic acid. Retrieved from [Link]

- BenchChem. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. Retrieved from BenchChem website. [Link not available]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,5-dimethyl- (CAS 499-06-9). Retrieved from [Link]

- Fiveable. (2025). Nitrobenzoic Acid Definition. Retrieved from Fiveable website. [Link not available]

-

Al Mamari, H. (2016, January 28). Effects of Groups on Acidity of Benzoic Acid III [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

ChemBK. (2022). o-Nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. 3,5-Dimethyl-2-nitrobenzoic acid | 52095-18-8 [sigmaaldrich.com]

- 2. 3,5-Dimethyl-2-nitrobenzoic acid | 52095-18-8 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. 3,5-Dimethylbenzoic acid CAS#: 499-06-9 [m.chemicalbook.com]

- 8. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Acidity and pKa of 3,5-Dimethyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and dissociation constant (pKa) of 3,5-Dimethyl-2-nitrobenzoic acid. We will dissect the intricate interplay of electronic and steric effects imposed by the nitro and dimethyl substituents on the benzoic acid framework. This guide synthesizes theoretical principles with practical, field-proven methodologies for pKa determination, offering both qualitative understanding and quantitative data. It is designed to serve as a robust resource for professionals in chemical research and pharmaceutical development, where precise understanding of a molecule's ionization behavior is paramount for predicting its pharmacokinetic and pharmacodynamic properties.

Introduction: The Chemical Landscape of Substituted Benzoic Acids

The acidity of carboxylic acids, quantified by the pKa value, is a fundamental property that dictates their behavior in chemical and biological systems. For aromatic carboxylic acids like benzoic acid, the acidity can be finely tuned by the nature and position of substituents on the benzene ring.

The Acidity of Benzoic Acid: A Baseline

Benzoic acid is a weak acid with a pKa of approximately 4.20.[1][2][3] This dissociation in water establishes an equilibrium between the neutral acid and its conjugate base, the benzoate anion. The stability of this anion is a key determinant of the acid's strength. The carboxyl group is attached to an sp2-hybridized carbon of the benzene ring, which is more electronegative than an sp3-hybridized carbon, contributing to benzoic acid being a stronger acid than aliphatic carboxylic acids like acetic acid.[4]

Principles of Substituent Effects

Substituents on the benzene ring alter the acidity of benzoic acid through a combination of electronic and steric effects.

-

Electronic Effects : These are categorized into inductive and resonance effects.

-

Inductive Effect (-I/+I) : This effect is transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) possess a negative inductive effect (-I), pulling electron density away from the ring and the carboxyl group. This stabilizes the resulting carboxylate anion, thereby increasing acidity (lowering the pKa).[4][5][6] Conversely, electron-donating groups (EDGs) like alkyl groups (e.g., methyl, -CH₃) have a positive inductive effect (+I), pushing electron density towards the ring, which destabilizes the carboxylate anion and decreases acidity (raising the pKa).[4][5]

-

Resonance Effect (-R/+R) : This effect involves the delocalization of π-electrons across the aromatic system. EWGs like -NO₂ exhibit a negative resonance effect (-R), withdrawing electron density from the ring, which further stabilizes the conjugate base.[7] EDGs can donate electron density via a positive resonance effect (+R).

-

-

Steric Effects & The Ortho-Effect : Substituents in the ortho position relative to the carboxylic acid group often induce a more significant increase in acidity than predicted by electronic effects alone.[4][8] This "ortho-effect" is attributed to steric hindrance that forces the -COOH group to twist out of the plane of the benzene ring.[8][9] This twisting inhibits resonance between the carboxyl group and the ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[9][10] This disruption ultimately increases the acidity.

Physicochemical Profile of 3,5-Dimethyl-2-nitrobenzoic Acid

Chemical Structure: C₉H₉NO₄ CAS Number: 52095-18-8[11]

The molecule 3,5-Dimethyl-2-nitrobenzoic acid presents a fascinating case where multiple substituent effects are at play.

The Interplay of Substituents: A Qualitative Analysis

-

Ortho-Nitro Group (-NO₂ at C2) : This is the dominant influence on acidity. As a powerful electron-withdrawing group, it exerts a strong -I and -R effect, significantly stabilizing the carboxylate anion.[4][5][7] Furthermore, its position at the ortho-carbon introduces a profound steric effect, forcing the carboxyl group out of the ring's plane, which enhances acidity.[8]

-

Meta-Methyl Groups (-CH₃ at C3 and C5) : Methyl groups are weakly electron-donating through their +I effect.[12] In the meta position, their influence is primarily inductive and relatively weak, slightly destabilizing the carboxylate anion and thus working to decrease acidity.

The net result is an acid that is expected to be significantly stronger than benzoic acid, with the acid-strengthening ortho-nitro group overwhelmingly counteracting the weak acid-weakening effect of the two meta-methyl groups.

The pKa of 3,5-Dimethyl-2-nitrobenzoic Acid: A Comparative Analysis

To contextualize the acidity of 3,5-Dimethyl-2-nitrobenzoic acid, it is instructive to compare its pKa with that of related, simpler benzoic acids.

Quantitative Acidity Data

The acidic strength of an organic acid is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimentally determined pKa values for relevant compounds are summarized below.

| Compound | Substituents | Position(s) | pKa Value (in water at 25°C) |

| Benzoic Acid | (Reference) | - | ~4.20[1][2][13] |

| 2-Nitrobenzoic Acid | -NO₂ | ortho | ~2.17[7][14][15] |

| 3,5-Dimethylbenzoic Acid | -CH₃, -CH₃ | meta, meta | ~4.32[16] |

| 3,5-Dimethyl-2-nitrobenzoic Acid | -NO₂, -CH₃, -CH₃ | ortho, meta, meta | No experimental value found in searches. |

Note: An exhaustive search did not yield a publicly available, experimentally determined pKa value for 3,5-Dimethyl-2-nitrobenzoic acid. The value would need to be determined experimentally or predicted computationally.

Analysis and Prediction

-

2-Nitrobenzoic acid (pKa ≈ 2.17) is about 100 times more acidic than benzoic acid, demonstrating the powerful acid-strengthening effect of an ortho-nitro group.[7][14]

-

3,5-Dimethylbenzoic acid (pKa ≈ 4.32) is slightly weaker than benzoic acid, which is consistent with the weak electron-donating (+I) effect of two meta-methyl groups.[16]

Based on this analysis, the pKa of 3,5-Dimethyl-2-nitrobenzoic acid is predicted to be very close to that of 2-nitrobenzoic acid (pKa ≈ 2.17). The two meta-methyl groups will have a minor acid-weakening effect, likely raising the pKa slightly. A reasonable estimate would place the pKa in the range of 2.2 to 2.5 .

Experimental Determination of pKa: A Practical Workflow

For novel compounds or where literature data is unavailable, the pKa must be determined experimentally. Potentiometric titration is a fundamental, reliable, and widely used method for this purpose.[7][17][18]

Principle of Potentiometric Titration

This method involves monitoring the pH of the acid solution as it is neutralized by a standardized strong base (e.g., NaOH). A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[7][19]

Step-by-Step Experimental Protocol

-

Preparation :

-

Accurately weigh a sample of 3,5-Dimethyl-2-nitrobenzoic acid.

-

Dissolve the sample in a known volume of a suitable solvent. Due to the limited water solubility of many substituted benzoic acids, a co-solvent system (e.g., water-ethanol mixture) may be necessary.

-

Prepare a standardized titrant solution of ~0.1 M NaOH.

-

-

Calibration :

-

Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.00, 7.00, 10.00) to ensure accurate pH readings.[20]

-

-

Titration :

-

Place the acid solution in a beaker with a magnetic stir bar for constant mixing.

-

Immerse the calibrated pH electrode into the solution.[18][20]

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each increment, allow the pH reading to stabilize before recording both the added volume and the pH. Continue this process well past the equivalence point (the region of the most rapid pH change).

-

-

Data Analysis and Interpretation :

-

Plot the titration curve: pH (y-axis) vs. volume of NaOH added (x-axis).

-

Determine the equivalence point (V_eq), which is the point of steepest inflection on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[21]

-

Calculate the half-equivalence point volume (V_eq / 2).

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[7]

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa: An In Silico Approach

In modern drug discovery and chemical research, computational methods are increasingly used to predict molecular properties like pKa before synthesis, saving time and resources.[22][23] These methods use quantum mechanics (QM) or a combination of QM and machine learning to estimate the acidity from a molecule's structure.[24][25]

Theoretical Background

The most common ab initio methods involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa can then be derived using the relationship:

pKa = ΔG / (2.303 * RT)

where R is the gas constant and T is the temperature. Calculating ΔG in a solvent is complex and requires sophisticated thermodynamic cycles and solvation models to account for the interaction of the acid and its conjugate base with water molecules.[26]

Mandatory Visualization: Factors Influencing Acidity

Caption: Interplay of effects on the acidity of the target molecule.

Conclusion and Applications

For drug development professionals, an accurate pKa value is indispensable. It dictates a compound's solubility, lipophilicity, and ability to cross biological membranes—all critical components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A low pKa, as predicted for this molecule, indicates that it will exist primarily in its ionized (anionic) form at physiological pH (~7.4), which will have profound implications for its formulation, route of administration, and interaction with biological targets. Therefore, the experimental determination of its pKa using a robust method like potentiometric titration is a crucial step in its characterization as a potential pharmaceutical agent or intermediate.

References

- SATHEE. (n.d.). Chemistry Benzoic Acid.

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

Fiveable. (2025, August 15). Benzoic Acid Definition. Retrieved from [Link]

-

Unknown Author. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Fiveable. (2025, August 15). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

- Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25, 250-254.

- Martinez, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1645.

-

Centurion University. (n.d.). Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Courseware. Retrieved from [Link]

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-15.

-

Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Quora. (n.d.). Why does the SIR effect in benzoic acid increase its acidic strength despite not allowing proper delocalisation with the benzene ring? Organic Chemistry club. Retrieved from [Link]

-

Routledge. (2017). Computational Approaches for the Prediction of pKa Values. Retrieved from [Link]

- Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25(2), 250-254.

- Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17038-17047.

- De Biasi, V., et al. (2014). Development of Methods for the Determination of pKa Values. Analyst, 139(5), 1157-1165.

-

Barroso-Flores, J. (2018, December 27). Estimation of pKa Values through Local Electrostatic Potential Calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dimethylbenzoic acid. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Ortho Effect of benzoic acids [mail.almerja.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. organicchemistryclub.quora.com [organicchemistryclub.quora.com]

- 11. 3,5-Dimethyl-2-nitrobenzoic acid | 52095-18-8 [sigmaaldrich.com]

- 12. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 16. 3,5-Dimethylbenzoic acid CAS#: 499-06-9 [m.chemicalbook.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. pennwest.edu [pennwest.edu]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. scispace.com [scispace.com]

- 22. mrupp.info [mrupp.info]

- 23. routledge.com [routledge.com]

- 24. optibrium.com [optibrium.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. joaquinbarroso.com [joaquinbarroso.com]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 3,5-Dimethyl-2-nitrobenzoic Acid

Introduction

3,5-Dimethyl-2-nitrobenzoic acid (CAS No. 52095-18-8) is a substituted aromatic carboxylic acid utilized in specialized research and development settings. As with many nitroaromatic compounds, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's safety profile, handling procedures, and emergency responses.

It is critical to note that detailed toxicological and environmental data for this specific molecule are not extensively published. Therefore, this guide synthesizes the available information for 3,5-Dimethyl-2-nitrobenzoic acid with established safety principles for structurally related compounds, such as other nitrobenzoic acids. This approach, rooted in chemical analogy, provides a robust framework for risk assessment and the implementation of protective measures. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.

A precise understanding of a compound's identity and physical characteristics is the foundation of a comprehensive safety assessment. These properties influence storage conditions, handling techniques, and potential exposure routes.

Table 1: Chemical Identifiers for 3,5-Dimethyl-2-nitrobenzoic acid

| Identifier | Value | Source |

| CAS Number | 52095-18-8 | |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| InChI Key | HGFCXXRETYVGMH-UHFFFAOYSA-N | |

| Synonyms | 3,5-dimethyl-2-nitrobenzoic acid |

Table 2: Physicochemical Properties of 3,5-Dimethyl-2-nitrobenzoic acid

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥98% (Typical) | |

| Boiling Point | 363.5 ± 30.0 °C at 760 mmHg | |

| Storage Temperature | Room Temperature |

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS), 3,5-Dimethyl-2-nitrobenzoic acid is classified as a hazardous substance. Understanding these hazards is crucial for preventing accidental exposure and mitigating health risks.

GHS Classification and Hazard Statements

The compound is designated with the GHS07 pictogram, indicating that it is harmful.

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement | Source |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H332 | Harmful if inhaled | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1][2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [3][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][2] |

Toxicological Insights: The Rationale Behind the Hazards

-

Systemic Toxicity (Harmful by all routes): The primary concern with many aromatic nitro compounds is their potential to cause methemoglobinemia upon absorption into the bloodstream.[5][6] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac dysrhythmias and respiratory distress.[5][6] Although this effect has not been specifically documented for 3,5-Dimethyl-2-nitrobenzoic acid, it is a known risk for the chemical class and the primary justification for the H302/H312/H332 classifications.

-

Irritation: While not formally classified as an irritant based on available data, related dinitrobenzoic acids are known to cause skin, eye, and respiratory irritation.[1][4][7] The acidic nature of the carboxylic group combined with the nitro functional groups can lead to localized inflammation upon contact. It is prudent to handle this compound as a potential irritant.

Caption: Diagram 2: Task-Based PPE Selection Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is paramount for preventing incidents.

Protocol for Handling Solid 3,5-Dimethyl-2-nitrobenzoic acid

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Aliquotting: To minimize dust generation, avoid pouring the dry powder. [5]Use a spatula or scoop to carefully transfer the solid from the stock container to a tared weigh boat or vessel.

-

Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately capped or covered to prevent aerosolization.

-

Post-Handling: After use, securely close the primary container. Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water.

-

Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. [5][8] Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container to prevent contamination and accidental misuse. [5][8]* Location: Keep in a cool, dry, well-ventilated area designated for chemical storage. [5][8]Store at room temperature as recommended. * Incompatibilities: Segregate from strong oxidizing agents and strong bases. [9][10]Aromatic nitro compounds can react exothermically or create unstable products when mixed with strong bases.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Table 4: First Aid Measures

| Exposure Route | Procedure | Source |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention. | [4][8][11] |

| Skin Contact | 1. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. 2. Seek medical attention if irritation persists. | [1][3][4] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [1][4][11] |

| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. | [4][5][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [1][5]* Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [5][9]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products. [1][5] Accidental Release Measures (Spills)

The following protocol is for a small solid spill. For a large spill, evacuate the area and contact institutional emergency personnel.

Caption: Diagram 3: Small Solid Spill Response Workflow.

Section 6: Disposal Considerations

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.

-

Waste Classification: 3,5-Dimethyl-2-nitrobenzoic acid and any materials contaminated with it (e.g., gloves, weigh boats, cleanup materials) must be treated as hazardous chemical waste. [3]* Disposal Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of the waste through your institution's environmental health and safety (EHS) office, in strict accordance with all local, state, and federal regulations. [4][5]

References

-

Safety Data Sheet - 3,5-Dinitrobenzoic acid . Chemwatch. [Link]

-

MATERIAL SAFETY DATA SHEET - 4-Bromo-5-fluoro-2-nitrobenzoic acid . Chemcia Scientific. [Link]

-

Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98% . Cole-Parmer. [Link]

-

Safety Data Sheet - 5,5'-Dithio-bis-(2-nitrobenzoic acid) . Carl ROTH. [Link]

-

3,5-Dimethyl-4-nitrobenzoic acid PubChem Entry . PubChem. [Link]

-

3,5-Dinitrobenzoic acid PubChem Entry . PubChem. [Link]

-

Safety Data Sheet - 5,5'-Dithio-bis-(2-nitrobenzoic acid) ≥98 %, p.a. . Carl ROTH. [Link]

-

Safety Data Sheet - 3-Nitrobenzoic acid . Carl ROTH. [Link]

Sources

- 1. employees.delta.edu [employees.delta.edu]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 3,5-Dimethyl-2-nitrobenzoic acid

Foreword: Proactive Stability Profiling in Modern Chemical Development

In the landscape of pharmaceutical and chemical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint; it is a cornerstone of rational design, risk mitigation, and quality assurance. For a compound like 3,5-Dimethyl-2-nitrobenzoic acid, with its nuanced electronic and steric characteristics, a proactive and mechanistically-driven approach to stability testing is paramount. This guide moves beyond rote protocol execution, offering a deeper synthesis of the chemical principles governing its potential degradation. By dissecting the molecule's inherent vulnerabilities and strengths, we can design more intelligent, efficient, and predictive stability studies. This document is structured to empower researchers, scientists, and drug development professionals to not only identify degradation products but to understand their formation, thereby enabling the development of robust formulations and reliable analytical methods.

Molecular Profile and Intrinsic Stability Characteristics

3,5-Dimethyl-2-nitrobenzoic acid is an aromatic carboxylic acid featuring a sterically crowded arrangement of substituents. The stability of the molecule is dictated by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl groups (-CH₃), all attached to a stable benzene ring.

-

Electron-Withdrawing Nitro Group: The powerful inductive and resonance effects of the nitro group render the aromatic ring electron-deficient. This electronic state significantly increases the molecule's resistance to electrophilic attack and oxidative degradation.[1][2]

-

Electron-Donating Methyl Groups: Conversely, the two methyl groups donate electron density to the ring, slightly counteracting the effect of the nitro group. They also provide steric hindrance around the adjacent functional groups.

-

Carboxylic Acid Group: This functional group is the primary site for acid-base chemistry and potential decarboxylation under thermal stress.

This unique electronic and steric profile suggests a molecule that is generally robust but possesses specific vulnerabilities, particularly concerning the C-NO₂ bond and the carboxylic acid moiety under energetic stress conditions.

| Property | Value / Description | Source |

| IUPAC Name | 3,5-Dimethyl-2-nitrobenzoic acid | - |

| CAS Number | 52095-18-8 | [3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [4] |

| Physical Form | Solid | [3] |

| Boiling Point | 363.5 ± 30.0 °C at 760 mmHg | [3] |

| Solubility | Expected to have low solubility in water but be soluble in organic solvents like ethanol and methanol, typical for nitrobenzoic acids.[5] | [5] |

| Intrinsic Stability | The electron-deficient aromatic ring is resistant to oxidation. The C-NO₂ bond is the most probable site for initial thermal cleavage.[1][6] | [1][6] |

Potential Degradation Pathways and Forced Degradation Protocols

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing stability-indicating analytical methods, as mandated by ICH guidelines.[7][8] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately resolve and quantify any significant degradants without destroying the parent molecule entirely.

Thermal Degradation

Causality: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[9] For nitrobenzoic acids, two primary pathways are anticipated: cleavage of the weakest bond, typically the C-NO₂ bond, and decarboxylation of the carboxylic acid group.[6][10] Theoretical and experimental studies on isomers like 2-nitrobenzoic acid confirm that decomposition is initiated by the C-NO₂ bond cleavage, releasing hazardous nitrogen oxides (NOx).[6][11][12]

Predicted Degradation Products:

-

2,4-Dimethylnitrobenzene (via decarboxylation)

-

3,5-Dimethylbenzoic acid (via denitration)

-

Gaseous products: CO₂, CO, NOx[6]

Experimental Protocol: Thermal Stress (Solid State)

-

Sample Preparation: Place 5-10 mg of 3,5-Dimethyl-2-nitrobenzoic acid in a clean, dry glass vial with a loose-fitting cap to allow for the escape of any evolved gases.

-

Stress Condition: Place the vial in a calibrated oven at a temperature significantly above accelerated stability conditions but below the melting/decomposition point (e.g., start at 105°C) for a defined period (e.g., 24, 48, 72 hours).

-

Time Point Sampling: At each time point, remove a sample, allow it to cool to room temperature.

-

Analysis: Dissolve a known quantity of the stressed sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using a validated stability-indicating HPLC-UV method, comparing it against an unstressed control sample.

-

Characterization: If significant degradation is observed, analyze the sample using LC-MS to identify the mass of the degradation products and confirm the proposed structures.

Oxidative Degradation

Causality: While the electron-deficient aromatic ring is resistant to oxidation, strong oxidizing agents like hydroxyl radicals (•OH), often generated via Fenton's reagent (H₂O₂ + Fe²⁺), can induce degradation.[13] The attack can occur at the aromatic ring, leading to hydroxylation, or at the benzylic positions of the methyl groups. Complete mineralization to CO₂ and nitrate can occur under prolonged exposure.[13][14]

Predicted Degradation Products:

-

Hydroxylated derivatives (e.g., 3,5-Dimethyl-5-hydroxy-2-nitrobenzoic acid)

-

Oxidized methyl group derivatives (e.g., 3-Carboxy-5-methyl-2-nitrobenzoic acid)

-

Ring-opened products (e.g., carboxylic acids) under harsh conditions.

Experimental Protocol: Oxidative Stress

-

Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Condition: In a volumetric flask, add 1 mL of the stock solution to 1 mL of a hydrogen peroxide solution (e.g., 3% H₂O₂). Protect the solution from light and store it at room temperature. A parallel experiment can be conducted with the addition of a catalytic amount of FeCl₂ to initiate the Fenton reaction.

-

Time Point Sampling: Sample the reaction mixture at various time points (e.g., 2, 8, 24 hours).

-

Quenching: If necessary, the reaction can be stopped by adding a quenching agent like sodium bisulfite.

-

Analysis: Dilute the samples with the mobile phase and analyze immediately using HPLC-UV and LC-MS. Compare against a control sample prepared without the oxidizing agent.

Photodegradation

Causality: Nitroaromatic compounds can absorb UV light, leading to electronic excitation. This can result in direct photolysis or the generation of reactive species, especially in the presence of photosensitizers.[15] The most common photochemical reaction for nitroaromatics is the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives. Advanced Oxidation Processes (AOPs) combining UV light with H₂O₂ can lead to rapid degradation via hydroxyl radicals.[14][16]

Predicted Degradation Products:

-

3,5-Dimethyl-2-nitrosobenzoic acid

-

3,5-Dimethyl-2-aminobenzoic acid

-

Nitrophenol-type products via hydroxylation[16]

Experimental Protocol: Photostability (ICH Q1B)

-

Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL in 50:50 acetonitrile:water). Place them in chemically inert, transparent containers.

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Stress Condition: Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV and LC-MS.

-

Data Evaluation: Compare the results to determine the extent of degradation due to light exposure. Any significant increase in degradation in the exposed sample compared to the dark control indicates photosensitivity.

Hydrolytic Degradation (Acidic & Basic)

Causality: The core structure of 3,5-Dimethyl-2-nitrobenzoic acid, consisting of stable C-C and C-N bonds, is expected to be highly resistant to hydrolysis under mild acidic and basic conditions. The carboxylic acid and nitro functional groups do not typically undergo hydrolysis. However, forced degradation studies under extreme pH and temperature are required to confirm this stability and to ensure the analytical method is not compromised by co-eluting peaks under these conditions.[7]

Predicted Degradation Products:

-

The parent compound is expected to be largely stable. Under extreme conditions (e.g., high temperature and high acid/base concentration), decarboxylation might be induced.

Experimental Protocol: Acid and Base Stress

-

Sample Preparation: Prepare three sets of samples. To 1 mL of a 1 mg/mL stock solution, add:

-

Acid: 1 mL of 0.1 N HCl

-

Base: 1 mL of 0.1 N NaOH

-

Neutral: 1 mL of water

-

-

Stress Condition: Heat the samples in a water bath at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 24 hours).

-

Neutralization: After heating, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

-

Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC-UV and LC-MS. Compare the results against the neutral (water) control and an unstressed reference standard.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The cornerstone of a SIM is its ability to separate the parent peak from all potential degradation product peaks. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[17][18]

Exemplary HPLC-UV Method Protocol

-

Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[17]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[18]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 30% B

-

18.1-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min[18]

-

Column Temperature: 30°C